molecular formula C20H30O2 B144203 14-Hydroxy-4,14-retro-retinol CAS No. 139257-77-5

14-Hydroxy-4,14-retro-retinol

Cat. No. B144203
M. Wt: 302.5 g/mol
InChI Key: PCRZONNRANOQPA-ZVSDKSQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-Hydroxy-4,14-retro-retinol, also known as 14-HRR, is a synthetic retinoid that has gained attention in recent years due to its potential therapeutic applications. Retinoids are a class of compounds that are structurally related to vitamin A and have been shown to play a crucial role in various biological processes. The synthesis of 14-HRR was first reported in 2004, and since then, several studies have been conducted to investigate its properties and potential applications.

Mechanism Of Action

The mechanism of action of 14-Hydroxy-4,14-retro-retinol is not fully understood. However, it is believed to act through the retinoic acid receptor (RAR) pathway. RARs are nuclear receptors that bind to retinoids and regulate gene expression. 14-Hydroxy-4,14-retro-retinol has been shown to activate RARs, leading to the upregulation of various genes involved in cell differentiation and apoptosis.

Biochemical And Physiological Effects

The biochemical and physiological effects of 14-Hydroxy-4,14-retro-retinol are diverse. It has been shown to induce cell differentiation, which is a crucial process in the development and maintenance of tissues. Additionally, 14-Hydroxy-4,14-retro-retinol has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to modulate the immune system by regulating the production of cytokines and chemokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 14-Hydroxy-4,14-retro-retinol in lab experiments is its ability to induce cell differentiation and inhibit cell proliferation. This makes it a useful tool in studying the mechanisms of cancer development and progression. Additionally, 14-Hydroxy-4,14-retro-retinol has been shown to modulate the immune system, which could have implications in the treatment of autoimmune diseases.
However, there are also limitations to using 14-Hydroxy-4,14-retro-retinol in lab experiments. One limitation is its complex synthesis process, which requires expertise in organic chemistry. Additionally, the mechanism of action of 14-Hydroxy-4,14-retro-retinol is not fully understood, which could complicate its use in certain experiments.

Future Directions

There are several future directions for research on 14-Hydroxy-4,14-retro-retinol. One area of interest is its potential use in cancer therapy. Several studies have shown that 14-Hydroxy-4,14-retro-retinol has anti-tumor activity in various cancer cell lines. However, more research is needed to determine its efficacy in vivo and its potential side effects.
Another area of interest is its potential use in the treatment of autoimmune diseases. 14-Hydroxy-4,14-retro-retinol has been shown to modulate the immune system by regulating the production of cytokines and chemokines. This could have implications in the treatment of diseases such as rheumatoid arthritis and multiple sclerosis.
In conclusion, 14-Hydroxy-4,14-retro-retinol is a synthetic retinoid that has potential applications in scientific research. Its ability to induce cell differentiation, inhibit cell proliferation, and modulate the immune system make it a useful tool in studying various biological processes. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 14-Hydroxy-4,14-retro-retinol involves a multistep process that starts with the conversion of vitamin A to retinaldehyde. Retinaldehyde is then subjected to a series of chemical reactions that involve oxidation, reduction, and cyclization to yield 14-Hydroxy-4,14-retro-retinol. The synthesis of 14-Hydroxy-4,14-retro-retinol is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

The potential applications of 14-Hydroxy-4,14-retro-retinol in scientific research are vast. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, prostate, and lung cancer. 14-Hydroxy-4,14-retro-retinol has also been shown to induce cell differentiation, which is a crucial process in the development and maintenance of tissues. Additionally, 14-Hydroxy-4,14-retro-retinol has been shown to modulate the immune system, which could have implications in the treatment of autoimmune diseases.

properties

CAS RN

139257-77-5

Product Name

14-Hydroxy-4,14-retro-retinol

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(2R,3E,5E,7E,9E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-ylidene)nona-3,5,7-triene-1,2-diol

InChI

InChI=1S/C20H30O2/c1-15(8-6-9-17(3)19(22)14-21)11-12-18-16(2)10-7-13-20(18,4)5/h6,8-12,19,21-22H,7,13-14H2,1-5H3/b8-6+,15-11+,17-9+,18-12-/t19-/m0/s1

InChI Key

PCRZONNRANOQPA-ZVSDKSQSSA-N

Isomeric SMILES

CC\1=CCCC(/C1=C\C=C(/C)\C=C\C=C(/C)\[C@H](CO)O)(C)C

SMILES

CC1=CCCC(C1=CC=C(C)C=CC=C(C)C(CO)O)(C)C

Canonical SMILES

CC1=CCCC(C1=CC=C(C)C=CC=C(C)C(CO)O)(C)C

synonyms

14-HRR
14-hydroxy-4,14-retro-retinol

Origin of Product

United States

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